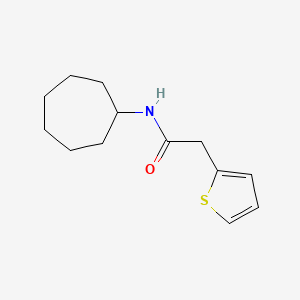

N-cycloheptyl-2-(2-thienyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-cycloheptyl-2-(2-thienyl)acetamide involves several chemical reactions, including the reaction of specific anilines with chloroacetyl chloride or other acylating agents to form acetamide derivatives. These reactions often utilize catalysts or specific conditions to promote the formation of the desired compound. For instance, the synthesis of similar acetamide compounds has been achieved through the reaction of cyanothioacetamide with α,β-unsaturated carbonyl compounds, yielding a range of heterocyclic compounds including thioxohydropyridine-3-carbonitriles and thienopyridines (Attaby et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of acetamide derivatives, including N-cycloheptyl-2-(2-thienyl)acetamide, often employs techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These analyses provide detailed information on the spatial arrangement of atoms within a molecule, revealing insights into its three-dimensional conformation and potential for interactions. For example, a detailed spectroscopic characterization of similar N-(thienyl)acetamide compounds has provided insights into their structural features (Eller & Holzer, 2006).

Chemical Reactions and Properties

The chemical reactions and properties of N-cycloheptyl-2-(2-thienyl)acetamide and similar compounds are influenced by their functional groups and molecular structure. These compounds can undergo various chemical reactions, including cyclization, substitution, and addition reactions, which are essential for the synthesis of complex organic molecules. For instance, the formation of five-membered lactams from 2-chloro-N-(cycloalk-1-enyl)acetamides through radical cyclizations highlights the reactivity of such acetamide derivatives (Sato et al., 1992).

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

A study by Elgemeie et al. (1988) demonstrated the use of arylmethylenecyanothioacetamide in synthesizing 3-cyano-2(1H)-pyridinethione derivatives, which could then be converted into thieno[2,3-b]pyridine derivatives. This process underscores the importance of N-cycloheptyl-2-(2-thienyl)acetamide derivatives in the novel synthesis of pyridines and thieno[2,3-b]pyridine derivatives, highlighting its role in expanding heterocyclic chemistry Elgemeie, H. A. Elfahham, H. A. Nabey, 1988.

Immunological Applications

Kikelj et al. (1998) described a carbocyclic muramyl dipeptide (MDP) analogue, highlighting its immunomodulatory effects. This compound enhanced the maturation of lymphocytes B to plasma cells and increased the activity of lymphocytes B, T, and macrophages without altering their numbers. This study points to the potential of N-cycloheptyl-2-(2-thienyl)acetamide derivatives in developing novel immunologically active compounds Kikelj, D. et al., 1998.

Corrosion Inhibition

Yıldırım and Çetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and tested them as corrosion inhibitors. These compounds showed promising inhibition efficiencies in acidic and oil medium, highlighting the relevance of N-cycloheptyl-2-(2-thienyl)acetamide derivatives in corrosion science Yıldırım, M. Çetin, 2008.

Material Science

Geng et al. (2016) explored cyclo(l-Lys-l-Glu) derivatives for their ability to efficiently gelate a wide variety of organic solvents or water. One derivative exhibited spontaneous chemical reaction in organogel, altering color and increasing mechanical strength over time due to Schiff base formation. This study underscores the utility of N-cycloheptyl-2-(2-thienyl)acetamide derivatives in developing new materials with potential applications in various fields Geng, H. et al., 2016.

Environmental Toxicology

Parolini et al. (2010) utilized a battery of biomarkers in Dreissena polymorpha to evaluate the sub-lethal effect of paracetamol, a compound structurally related to N-cycloheptyl-2-(2-thienyl)acetamide. This research contributes to understanding the environmental impact and toxicity of such compounds, demonstrating their significance in environmental toxicology Parolini, M. et al., 2010.

Propiedades

IUPAC Name |

N-cycloheptyl-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NOS/c15-13(10-12-8-5-9-16-12)14-11-6-3-1-2-4-7-11/h5,8-9,11H,1-4,6-7,10H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKUHRBHSOAAEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptyl-2-(2-thienyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5545334.png)

![3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride](/img/structure/B5545341.png)

![4-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyridine](/img/structure/B5545353.png)

![N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B5545359.png)

![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B5545381.png)

![1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane](/img/structure/B5545386.png)

![4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)

![3-chloro-4-fluoro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-benzothiophene-2-carboxamide hydrochloride](/img/structure/B5545399.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)

![4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5545406.png)

![2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545408.png)